(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate
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Overview
Description
“(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the molecular formula C12H13NO2 . It has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are primarily involved in chemical synthesis and structural characterization processes. For instance, it's a part of the cycloaddition reactions of various oxazolium-olates to produce chiral pyrrolo[1,2-c]thiazoles, with the structures confirmed by X-ray crystallography (Melo et al., 2002). Similarly, (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles were used in thermolysis to produce 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles, with the structures also determined by X-ray crystallography (Melo et al., 2004).
Chemical Properties and Reactions
- The compound's derivatives also serve as a basis for studying chemical properties and reactions. For example, novel (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and characterized by various spectroscopic techniques, demonstrating the compound's role in the formation of complex chemical structures (Venugopala et al., 2016).
Role in Synthesis of Optically Active Compounds
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, a related compound, has been mentioned as a stable reagent for the synthesis of optically active α-branched prolines, highlighting its role in producing compounds with specific optical activities (Artman et al., 2009).
Photochemistry and Spectroscopic Analysis
- Derivatives of the compound were also studied in the context of photochemistry and spectroscopy. For instance, methyl 4-chloro-5-phenylisoxazole-3-carboxylate was synthesized and analyzed using FTIR spectroscopy in low-temperature matrices, providing insights into the conformations and photochemical behaviors of such compounds (Lopes et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl (3R,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)11-7-10-8-19-13(15(10)12(11)16)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11?,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWUMPGZRYRBN-CCQDYZPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COC(N2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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